4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-
Beschreibung
The compound 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- (hereafter referred to as Compound A) features a fused pyrido-pyrimidinone core with a 6,7,8,9-tetrahydro backbone. Key substituents include:
- Position 2: Methyl group.
- Position 3: Ethyl-piperidinyl chain bearing a 4-fluoro-2-hydroxybenzoyl moiety.
- Position 9: Hydroxy group.
Eigenschaften
IUPAC Name |
3-[2-[4-(4-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4/c1-14-17(23(31)27-9-2-3-19(28)22(27)25-14)8-12-26-10-6-15(7-11-26)21(30)18-5-4-16(24)13-20(18)29/h4-5,13,15,19,28-29H,2-3,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJQSCQRKCIFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152542-03-5 | |
| Record name | R-84852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152542035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-84852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3356VUM787 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Wirkmechanismus
Target of Action
R 84852, also known as “4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-”, is an impurity of paliperidone. Paliperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist. Therefore, it can be inferred that the primary targets of R 84852 could be the serotonin and dopamine receptors.
Biologische Aktivität
The compound 4H-Pyrido(1,2-a)pyrimidin-4-one, 3-(2-(4-(4-fluoro-2-hydroxybenzoyl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl- is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on antiplatelet effects, antitumor properties, and antimicrobial activities.
1. Antiplatelet Activity
Research indicates that derivatives of 4H-Pyrido(1,2-a)pyrimidin-4-one , particularly AP155, exhibit significant antiplatelet activity. The mechanism involves the inhibition of platelet aggregation through the elevation of cyclic adenosine monophosphate (cAMP) levels in human platelets.
- Mechanism of Action :
Table 1: Summary of Antiplatelet Activity Studies
| Compound | Mechanism | Effect on Platelet Aggregation | Reference |
|---|---|---|---|
| AP155 | PDE Inhibition | Significant inhibition in PRP and WP | |
| Other Derivatives | Varies | Potentially similar mechanisms |
2. Antitumor Properties
The M2 isoform of pyruvate kinase (PKM2) has emerged as a target in cancer therapy. Certain derivatives of 4H-Pyrido(1,2-a)pyrimidin-4-one have been identified as activators of PKM2.
- Research Findings :
Table 2: Overview of PKM2 Activators Derived from Pyrido(1,2-a)pyrimidin-4-one
| Compound | Target | Effect on Cancer Cells | Reference |
|---|---|---|---|
| PKM2 Activator A | PKM2 | Modulated metabolism; further studies needed | |
| Other Analogues | Varies | Potential for antitumor activity |
3. Antimicrobial Activity
The antimicrobial properties of 4H-Pyrido(1,2-a)pyrimidin-4-one derivatives have also been explored. Initial studies reported a lack of significant antibacterial or antifungal activity for some synthesized compounds .
- Case Study :
Table 3: Antimicrobial Activity Assessment
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Diversity
Compound A is compared to structurally related 4H-pyrido[1,2-a]pyrimidin-4-ones with variations in substituents and core saturation (Table 1).
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Position 3 : The ethyl-piperidinyl chain in Compound A is unique due to the 4-fluoro-2-hydroxybenzoyl group, which introduces hydrogen-bonding capacity and electron-withdrawing effects. This contrasts with simpler halogenated (e.g., chloroethyl) or unsubstituted chains in analogs .
- Position 9 : The hydroxy group is shared with paliperidone intermediates, suggesting a role in enhancing solubility or target interactions .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Gastroprotection : While Compound A lacks the 3-carboxamide group critical for gastroprotection in , its 9-hydroxy and tetrahydro core may contribute to cytoprotective effects via alternative mechanisms .
- Aldose Reductase Inhibition : Derivatives with hydroxy groups at positions 6/9 (similar to Compound A ) show enhanced activity, suggesting the 9-hydroxy group could synergize with the 4-fluoro-2-hydroxybenzoyl moiety for enzyme binding .
Table 3: Physicochemical Comparison
Key Observations :
- logP : Compound A ’s predicted logP (~2.1) indicates moderate lipophilicity, balancing membrane permeability and solubility. This is higher than simpler methyl derivatives (logP ~1.0) due to its bulky piperidinyl-benzoyl substituent .
- Hydrogen Bonding: The 9-hydroxy and 2-hydroxybenzoyl groups enhance hydrogen-bonding capacity, likely improving target interactions but reducing blood-brain barrier penetration compared to non-polar analogs .
Vorbereitungsmethoden
Cyclocondensation Strategies for Core Pyridopyrimidinone Formation
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via cyclocondensation of 2-aminopyridines with cyclic ketones or lactones. 2-Amino-3-hydroxypyridine reacts with 2-acetylbutyrolactone in chlorobenzene under acid catalysis (p-toluenesulfonic acid) to yield 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate A), a critical precursor . This reaction proceeds via imine formation followed by cyclodehydration, with water removal via Dean-Stark trap enhancing efficiency .
Table 1: Reaction Conditions for Cyclocondensation
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Chlorobenzene | Maximizes lactone solubility |
| Catalyst | p-Toluenesulfonic acid | Accelerates cyclization |
| Temperature | 90–110°C | Balances rate vs. degradation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Patented protocols achieve 67% yield with >97% purity by employing activated carbon filtration to remove unreacted 2-acetylbutyrolactone (<0.3% residual) . Alternative solvents like xylene or toluene reduce yields by 15–20% due to poorer lactone activation .
C-3 Functionalization: Chlorination and Coupling
Intermediate A undergoes chlorination at the C-3 hydroxyethyl group to introduce reactive handles for piperidinyl coupling. Treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 65–70°C for 3 hours converts the hydroxyl group to chloride, yielding 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (Intermediate B) . Excess SOCl₂ (1.5–2.0 eq) ensures complete conversion, while post-reaction methanol quench prevents over-chlorination .
Critical Challenge : Residual DMF forms dimethylamine impurities during chlorination. Patent WO2010082111 resolves this by substituting DMF with chlorobenzene, reducing impurities to <0.1% and achieving 92–95% isolated yield.
Subsequent alkylation with 4-(4-fluoro-2-hydroxybenzoyl)piperidine proceeds in methanol under reflux (60–65°C) using triethylamine (TEA) as base . Stoichiometric excess of piperidine (1.3 eq) ensures complete displacement of chloride, affording the target compound in 85–90% yield after crystallization .
Catalytic Hydrogenation for Tetrahydro Ring Formation
The 6,7,8,9-tetrahydro moiety is introduced via catalytic hydrogenation of the pyridine ring. Intermediate B is suspended in methanol with 10% Pd/C under 3.3–3.5 kg/cm² H₂ pressure , achieving full reduction within 6–8 hours . Key parameters include:
-
Temperature : 25–30°C (prevents over-reduction)
-
Catalyst Loading : 5% w/w (balances cost and activity)
-
Solvent : Methanol (ensures substrate solubility without inhibiting catalysis)
This step concurrently removes benzyl protecting groups when present, streamlining the synthesis . Post-hydrogenation purity exceeds 99.5% after recrystallization from ethyl acetate .
Impurity Control and Analytical Validation
Major impurities arise from:
-
Incomplete lactone cyclization : Unreacted 2-acetylbutyrolactone (<0.3%)
-
Piperidine coupling byproducts : N-alkylated isomers (<0.5%)
Table 2: HPLC Purity Profile of Final Product
| Impurity | Retention Time (min) | Max Allowable Level |
|---|---|---|
| Starting material | 4.2 | 0.15% |
| Dichloroethyl byproduct | 7.8 | 0.10% |
| N-Alkylated isomer | 9.1 | 0.20% |
Process optimizations, including activated carbon treatment and gradient recrystallization , suppress impurities below pharmacopeial limits (ICH Q3A).
Q & A
Q. What are the key synthetic strategies for preparing this compound and its analogs?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Core scaffold construction: Cyclization of substituted pyridines or pyrimidines with ketones or aldehydes under acidic or basic conditions .
- Piperidine substitution: The 4-(4-fluoro-2-hydroxybenzoyl)piperidine group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Functionalization: Hydroxyl and methyl groups are added via selective alkylation or oxidation-reduction sequences . Example Protocol: A CuI-catalyzed Ullmann reaction can form the pyrido[1,2-a]pyrimidin-4-one core with yields up to 70% under optimized conditions (120°C, 24h, DMF solvent) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- NMR spectroscopy: H and C NMR resolve substituent positions (e.g., 9-hydroxy group at δ 4.5–5.0 ppm; piperidinyl protons at δ 2.8–3.5 ppm) .
- High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] expected for CHFNO: 400.2034) .
- X-ray crystallography: Validates stereochemistry of the 9-hydroxy group and piperidinyl orientation .
Q. What are the primary biological targets or activities reported for this compound?
Methodological Answer:
- Antimicrobial screening: Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays, showing moderate activity (MIC 32–64 µg/mL) .
- Analgesic potential: In vivo "acetic acid writhing" models demonstrate dose-dependent pain reduction (ED ~15 mg/kg) .
- Receptor binding: The piperidinyl group may interact with serotonin or dopamine receptors, requiring radioligand displacement assays for validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact bioactivity?
Methodological Answer:
- Piperidine substitution: Replacing 4-fluoro-2-hydroxybenzoyl with 6-fluoro-1,2-benzisoxazol-3-yl (as in risperidone analogs) enhances CNS penetration but reduces solubility .
- Hydroxyl group: Removing the 9-hydroxy group decreases analgesic efficacy by 60%, suggesting hydrogen bonding is critical for target engagement . Table 1: SAR Trends for Key Modifications
| Modification | Bioactivity Change | Reference |
|---|---|---|
| 9-OH → 9-OCH | ↑ Lipophilicity, ↓ Analgesic | |
| Piperidine → Pyrrolidine | ↓ Receptor affinity |
Q. What computational methods are used to predict binding modes or metabolic stability?
Methodological Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite models interactions with D/5-HT receptors. The 4-fluoro-2-hydroxybenzoyl group shows π-π stacking with Phe residues .
- ADMET prediction: SwissADME predicts moderate CYP3A4 metabolism (t ~4h) and blood-brain barrier permeability (BOILED-Egg model) .
Q. How are impurities or degradation products analyzed during synthesis?
Methodological Answer:
- HPLC-MS: Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection (254 nm) resolve impurities like 9-hydroxyrisperidone (RT ~12.3 min) .
- Forced degradation studies: Acidic hydrolysis (0.1M HCl, 70°C) generates a major degradation product (m/z 385.1), identified as dehydroxylated analog via MS/MS .
Q. What contradictions exist in reported data, and how can they be resolved?
Methodological Answer:
- Bioactivity variability: Discrepancies in antimicrobial activity (e.g., MIC 32 vs. 128 µg/mL) may arise from strain-specific resistance or solvent effects (DMSO vs. saline). Standardized CLSI protocols are recommended .
- Synthetic yields: CuI-catalyzed methods report 43–70% yields due to sensitivity to oxygen/moisture. Using Schlenk-line techniques improves reproducibility .
Methodological Recommendations
- Synthetic optimization: Screen palladium catalysts (e.g., XPhos Pd G3) for piperidinyl coupling to improve yields .
- Biological assays: Include positive controls (e.g., ibuprofen for analgesia) and validate receptor binding via H-spiperone competition assays .
- Data validation: Cross-reference HRMS with isotopic pattern analysis to confirm molecular integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
